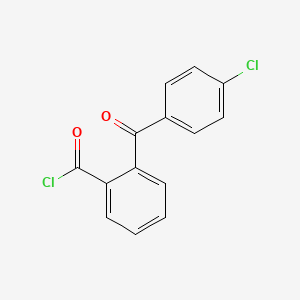

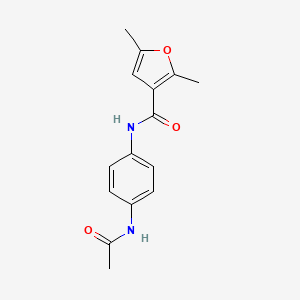

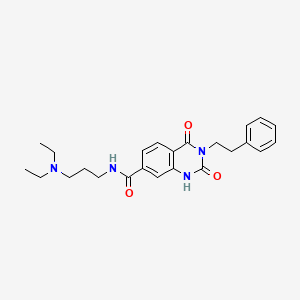

7-Benzyl-1,3-dimethyl-8-pyrrolidin-1-ylpurine-2,6-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “7-Benzyl-1,3-dimethyl-8-pyrrolidin-1-ylpurine-2,6-dione” is a unique chemical with the linear formula C18H21N5O2 . It has a molecular weight of 339.4 . This compound is part of a collection of rare and unique chemicals provided by Sigma-Aldrich .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are largely undefined in the available resources. The compound has a molecular weight of 339.4 , but other properties like melting point, boiling point, solubility, and spectral data are not provided .Applications De Recherche Scientifique

1. Novel Synthesis Techniques

7-Benzyl-1,3-dimethyl-8-pyrrolidin-1-ylpurine-2,6-dione is utilized in various novel synthesis techniques. For instance, it is involved in the multicomponent synthesis of pyridine-pyrimidines catalyzed by triazine diphosphonium hydrogen sulfate ionic liquid supported on functionalized nanosilica. This process is significant for its efficiency, reusability, and excellent activity of the catalyst in solvent-free conditions under microwave irradiation (Rahmani et al., 2018).

2. Inhibitory Activity in Photosystem II

Research has also demonstrated that derivatives of 7-Benzyl-1,3-dimethyl-8-pyrrolidin-1-ylpurine-2,6-dione can act as inhibitors at the Q(B) site of the photosystem II D1 reaction center protein. This finding is crucial in the field of biochemistry, especially for understanding the mechanism of photosynthesis and developing inhibitors with specific target sites (Oettmeier et al., 2001).

3. Applications in Organic Chemistry

In organic chemistry, this compound is involved in various synthesis reactions. For example, it plays a role in the synthesis of 1,6-methanocycloundeca[b]pyrimido[5,4-d]pyrrole-12,14-dione derivatives, which have shown potential in the autorecycling oxidation of some amines and alcohols (Mitsumoto & Nitta, 2004).

4. Role in Inhibition and Corrosion Protection

This compound is also studied for its role in the inhibition of mild steel corrosion in acidic solutions, demonstrating its potential in materials science and engineering. The study of its derivatives in corrosion inhibition is crucial for understanding their interactions with metal surfaces and their effectiveness in protective applications (Chafiq et al., 2020).

5. Use in Semiconductor Research

Additionally, research into nitrogen-embedded small-molecule semiconducting materials has utilized derivatives of this compound. These studies are significant for the development of new materials with specific electronic properties, beneficial for electronic and optoelectronic applications (Zhou et al., 2019).

Safety and Hazards

Propriétés

IUPAC Name |

7-benzyl-1,3-dimethyl-8-pyrrolidin-1-ylpurine-2,6-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N5O2/c1-20-15-14(16(24)21(2)18(20)25)23(12-13-8-4-3-5-9-13)17(19-15)22-10-6-7-11-22/h3-5,8-9H,6-7,10-12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMWWUJCVMRJXMU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N3CCCC3)CC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-benzyl-1,3-dimethyl-8-(pyrrolidin-1-yl)-1H-purine-2,6(3H,7H)-dione | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2,3-dimethylphenyl)-2-((2-(4-methoxyphenyl)-7-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2471567.png)

![3-methyl-1-[2-(morpholin-4-yl)ethyl]-7-propyl-8-(3,4,5-trimethyl-1H-pyrazol-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2471568.png)

![4-(azepan-1-ylsulfonyl)-N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)benzamide](/img/structure/B2471572.png)

![3-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-7-methoxy-2H-chromen-2-one](/img/structure/B2471579.png)

![2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(2-methoxyethyl)acetamide](/img/structure/B2471581.png)